3-Bromo-4-chloroanisole
Overview
Description
3-Bromo-4-chloroanisole is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is a clear, colorless to pale yellow liquid and is used as a synthetic intermediate in various chemical reactions .
Mechanism of Action
Target of Action
3-Bromo-4-chloroanisole is believed to function as an inhibitor of specific enzymes and proteins . The compound is thought to interact with the active sites of these enzymes and proteins, effectively impeding their activity .
Mode of Action
The precise mode of action for this compound remains elusive . It is suggested that the compound interacts with its targets, leading to changes in their function . This interaction likely involves the compound binding to the active sites of its target enzymes and proteins, thereby inhibiting their activity .
Biochemical Pathways
This compound is a useful synthetic intermediate and can be used in the synthesis of N-heterocycle-fused phenanthridines as blue-emitting luminophores . It can also be used to prepare indoles by a Pd-Catalyzed Cascade process . Furthermore, it has been implicated in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its target enzymes and proteins. By inhibiting these targets, the compound can alter cellular processes and pathways . .
Biochemical Analysis
Biochemical Properties
It is known to be a useful synthetic intermediate in the preparation of N-heterocycle-fused phenanthridines and indoles .
Molecular Mechanism
It is known that it can be converted to anisole via corresponding chloroanisoles . This conversion is discussed based on carbon–halogen bond dissociation energies, steric effects, and substrate adsorption ability .
Temporal Effects in Laboratory Settings
It is known to be relatively stable under normal conditions .
Metabolic Pathways
It is known to be involved in the synthesis of N-heterocycle-fused phenanthridines and indoles .
Preparation Methods
3-Bromo-4-chloroanisole can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of anisole. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride (FeCl3) and under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial production methods often involve the use of large-scale reactors and continuous flow processes to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
3-Bromo-4-chloroanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 4-chloroanisole or 3-bromoanisole using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring .
Scientific Research Applications
3-Bromo-4-chloroanisole is used in various scientific research applications, including:
Comparison with Similar Compounds
3-Bromo-4-chloroanisole can be compared with other similar compounds, such as:
4-Bromoanisole: This compound has a bromine atom at the 4-position and a methoxy group at the 1-position.
3-Bromoanisole: This compound has a bromine atom at the 3-position and a methoxy group at the 1-position.
2-Bromo-4-chloroanisole: This compound has bromine and chlorine atoms at the 2- and 4-positions, respectively.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-chloro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHMXVXKKCXIGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639951 | |
Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2732-80-1 | |
Record name | 3-Bromo-4-chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is the silica-supported palladium catalyst in the hydrodehalogenation of 3-Bromo-4-chloroanisole compared to similar compounds?
A1: The research by Ukisu et al. [] focuses on comparing the reactivity of brominated and chlorinated anisoles in hydrogen-transfer hydrodehalogenation using a silica-supported palladium catalyst. The study found that brominated anisoles, like this compound, exhibit significantly higher reactivity than their chlorinated counterparts under the investigated conditions. This difference in reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making the former easier to cleave during the catalytic process. While the study doesn't provide specific data on the exact conversion rate for this compound, it highlights the effectiveness of this catalyst system for the hydrodehalogenation of brominated aromatic compounds like this compound.
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